molecular formula C13H26N4OS4 B15342242 Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea CAS No. 13575-60-5

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea

Cat. No.: B15342242
CAS No.: 13575-60-5
M. Wt: 382.6 g/mol
InChI Key: SKCIXVXNJSASNY-UHFFFAOYSA-N
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Description

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea is a chemical compound with the molecular formula C13H26N4OS4 and a molecular weight of 382.632 g/mol . This compound is known for its unique structure, which includes both carbamic acid and urea moieties, linked through diethyldithio groups. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamic acid and urea functionalities into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity with biological macromolecules .

Comparison with Similar Compounds

Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of carbamic acid and urea moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

13575-60-5

Molecular Formula

C13H26N4OS4

Molecular Weight

382.6 g/mol

IUPAC Name

(diethylcarbamothioylsulfanylmethylcarbamoylamino)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H26N4OS4/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18)

InChI Key

SKCIXVXNJSASNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCNC(=O)NCSC(=S)N(CC)CC

Origin of Product

United States

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